REACTION_CXSMILES
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[C:1]([CH2:3][C:4]([O:6][CH3:7])=[O:5])#[N:2].[CH2:8]1CCN2C(=NCCC2)C[CH2:9]1.ICC.O>CN(C=O)C.CCOC(C)=O>[C:1]([CH:3]([CH2:8][CH3:9])[C:4]([O:6][CH3:7])=[O:5])#[N:2]
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Name
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|
Quantity
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2 mL
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Type
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reactant
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Smiles
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C(#N)CC(=O)OC
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Name
|
|
Quantity
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3.4 mL
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Type
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reactant
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Smiles
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C1CCC2=NCCCN2CC1
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Name
|
|
Quantity
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2 mL
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Type
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reactant
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Smiles
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ICC
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Name
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Quantity
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22 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted twice with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over MgSO4
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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purified by flash chromatography (0-30% EtOAc/hexanes)
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Name
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Type
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product
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Smiles
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C(#N)C(C(=O)OC)CC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |